Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 3-methoxyphenyl substituent at the pyrazole ring’s 5-position and an ethyl ester group at the 4-position. Pyrazole carboxylates are synthesized via hydrazine-mediated cyclization or substitution reactions, as seen in the preparation of intermediates like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (). These compounds are pharmacologically relevant due to their structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-15-12(11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILJQJNRFPFBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Methoxyphenylhydrazine with β-Keto Esters
The most direct method involves the reaction of 3-methoxyphenylhydrazine with ethyl 3-oxobutanoate under acidic conditions. This Knorr-type synthesis proceeds via hydrazone formation, followed by cyclization to construct the pyrazole ring .
Reaction Conditions :
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux (80–100°C)
-
Catalyst : Concentrated HCl or acetic acid
-
Time : 6–12 hours
The 3-methoxyphenyl group is introduced at position 1 of the pyrazole ring during hydrazone formation, while the β-keto ester contributes the ethyl carboxylate at position 4 and a ketone at position 5. Subsequent reduction or amination steps are unnecessary in this route, as the target compound lacks substituents requiring post-cyclization modification .
Yield Optimization :
-
Purity : >90% after recrystallization (ethyl acetate/hexane)
-
Scalability : Bench-scale reactions achieve 65–75% yields, while industrial protocols using continuous flow reactors report 85% yields .
For regioselective introduction of the 3-methoxyphenyl group at position 5, a palladium-catalyzed cross-coupling strategy is employed. This method starts with ethyl 5-bromo-1H-pyrazole-4-carboxylate, which undergoes Suzuki coupling with 3-methoxyphenylboronic acid .
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (4:1)
-
Temperature : 90°C
-
Time : 24 hours
Key Advantages :
-
Regioselectivity : >95% coupling at position 5
-
Functional Group Tolerance : Compatible with ester and methoxy groups
Limitations :
-
Cost : Palladium catalysts increase production expenses
-
Byproducts : Homocoupling of boronic acid (3–5%)
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the cyclocondensation of 3-methoxyphenylhydrazine and ethyl 3-oxo-4-(3-methoxyphenyl)butanoate, reducing reaction times from hours to minutes.
Reaction Conditions :
-
Power : 300 W
-
Temperature : 120°C
-
Solvent : Ethanol
-
Time : 20 minutes
Performance Metrics :
-
Yield : 78% (vs. 65% under conventional heating)
-
Purity : 97% (HPLC)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Scalability | Cost |
|---|---|---|---|---|---|
| Cyclocondensation | 65–85 | 90–95 | 6–12 h | High | Low |
| Suzuki Coupling | 70–75 | 88–92 | 24 h | Moderate | High |
| Microwave | 78 | 97 | 20 min | High | Moderate |
Key Observations :
-
Cyclocondensation is optimal for large-scale production due to low catalyst costs and high yields.
-
Suzuki Coupling offers superior regioselectivity but is less economical.
-
Microwave-Assisted Synthesis balances speed and purity, making it ideal for research-scale applications.
Analytical Characterization
Structural validation relies on spectroscopic and crystallographic techniques:
-
¹H NMR :
-
IR :
-
X-ray Crystallography :
Industrial-Scale Production Challenges
Key Issues :
-
Byproduct Formation : Hydrolysis of the ester group under prolonged heating (remediated via pH control).
-
Catalyst Recovery : Pd residues in Suzuki coupling require costly filtration steps.
Innovations :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. For instance, research indicates that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that pyrazole derivatives can inhibit tumor growth in xenograft models. |
| Lee et al. (2021) | Found that this compound significantly reduced cell viability in breast cancer cell lines. |
1.2 Anti-inflammatory Effects
this compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Findings |
|---|---|
| Kim et al. (2019) | Reported a reduction in inflammatory markers in animal models treated with pyrazole derivatives. |
| Gupta et al. (2022) | Highlighted the compound's potential in treating chronic inflammatory diseases like arthritis. |
Agricultural Applications
2.1 Pesticide Development
The compound is being researched for its potential as a pesticide due to its ability to disrupt biological processes in pests while being less toxic to non-target organisms.
| Study | Findings |
|---|---|
| Singh et al. (2023) | Found that this compound effectively controlled aphid populations with minimal environmental impact. |
| Martinez et al. (2024) | Demonstrated its efficacy against fungal pathogens in crops, suggesting its use as a fungicide. |
Case Studies and Research Findings
Case Study 1: Anticancer Properties
In a study conducted by Zhang et al., the compound was tested against various cancer cell lines, showing a dose-dependent decrease in cell viability, particularly in melanoma and lung cancer cells.
Case Study 2: Agricultural Efficacy
Singh et al.'s field trials demonstrated that crops treated with the compound exhibited significantly lower pest populations compared to untreated controls, highlighting its potential as an eco-friendly pesticide.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Trifluoromethyl derivatives (e.g., ) exhibit higher melting points (177.2°C) due to strong intermolecular forces, whereas methoxyphenyl analogs may have lower melting points (~100–150°C) ().
- Solubility : Esters generally show moderate organic solubility, while amides () or carboxylic acids () are more polar but less membrane-permeable.
Biological Activity
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (EMPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of EMPC, synthesizing findings from various studies to present a comprehensive overview.
1. Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazole nucleus contributes to the biological efficacy observed in numerous compounds, including well-established drugs such as celecoxib and rimonabant .
2.1 Anti-inflammatory Activity
EMPC has been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. For instance, related pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% | 1 |
| Compound A | 85% | 10 |
| Compound B | 61% | 10 |
2.2 Antimicrobial Activity
The antimicrobial potential of EMPC has also been highlighted in research. Studies indicate that pyrazole derivatives can exhibit significant activity against various bacterial strains. For example, one study reported that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.49 µg/ml against Haemophilus influenzae and H. parainfluenzae .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| EMPC | H. influenzae | 0.49 |
| EMPC | H. parainfluenzae | 31.25 |
2.3 Anticancer Activity
The anticancer properties of EMPC are particularly noteworthy. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The mechanism often involves inducing apoptosis and cell cycle arrest.
Table 3: Anticancer Activity Overview
| Cancer Type | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant | |
| Liver Cancer | HepG2 | Notable |
The mechanisms by which EMPC exerts its biological effects are still under investigation but may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown to inhibit the production of nitric oxide and TNF-α in LPS-stimulated human microglia cells.
- Cell Cycle Modulation : Studies have indicated that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Antimicrobial Mechanisms : The specific pathways through which EMPC exhibits antimicrobial effects are not fully elucidated but are believed to involve disruption of bacterial cell walls or interference with metabolic pathways .
4. Case Studies and Research Findings
Several studies have explored the pharmacological activities of EMPC and related compounds:
- A study demonstrated that a series of pyrazole derivatives exhibited promising anti-inflammatory activity comparable to established medications at similar concentrations .
- Another investigation into the anticancer properties revealed that certain derivatives could significantly inhibit tumor growth in vivo models .
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Continued exploration into its mechanisms and potential therapeutic applications is warranted.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or enabling further functionalization.
Representative Procedure
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1N LiOH, MeOH, reflux | 5-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 95%* |
*Yield extrapolated from analogous ester hydrolysis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents, though this reaction is less common than hydrolysis.
Example Conditions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C → rt | 5-(3-Methoxyphenyl)-1H-pyrazole-4-methanol | 72%* |
*Based on reduction protocols for structurally related pyrazole esters .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitution with amines or alcohols to form amides or transesterified products.
Amide Formation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃, MeOH, 60°C | 5-(3-Methoxyphenyl)-1H-pyrazole-4-carboxamide | 68%* |
Methoxy Group Substitution
The 3-methoxyphenyl substituent can undergo demethylation or electrophilic aromatic substitution.
Demethylation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HBr (48%), reflux | 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylate | 58%* |
Cyclization and Heterocycle Formation
The pyrazole ring serves as a scaffold for constructing fused heterocycles, enhancing biological activity.
Pyrazolo[1,5-a]pyrimidine Synthesis
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethyl acetoacetate, PPA | Pyrazolo[1,5-a]pyrimidine derivative | 81%* |
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring and methoxyphenyl group direct electrophilic attacks to specific positions.
Nitration
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 3-Nitro-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | 63%* |
Comparative Reactivity of Pyrazole Derivatives
Mechanistic Insights
Q & A
Q. Critical Conditions :
- Temperature control (70–100°C) to avoid side reactions.
- Anhydrous solvents (e.g., acetonitrile or THF) to prevent hydrolysis.
- Reaction monitoring via TLC or LC-MS to confirm intermediate formation .
What spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features should be analyzed?
Q. Basic Structural Characterization
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
What methodologies are recommended for evaluating the pharmacological activity of this compound in anti-inflammatory assays?
Q. Advanced Pharmacological Testing
- In Vitro Models :
- In Vivo Models :
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., diclofenac) and validate via dose-response curves .
How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Q. Advanced Computational Analysis
- Optimized Geometry : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to calculate bond lengths, angles, and electrostatic potential surfaces .
- Frontier Molecular Orbitals (FMOs) :
- Molecular Docking :
- Dock into Keap1 (PDB ID: 4IQK) using AutoDock Vina to assess binding affinity for antioxidant response element (ARE) activation .
What steps are involved in determining the crystal structure of this compound using X-ray diffraction, and which software tools are essential for refinement?
Q. Advanced Crystallography
- Data Collection :
- Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Measure reflections (2θ range: 3–50°) and index using APEX3 .
- Structure Solution :
- Refinement Metrics :
How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
Q. Advanced Data Contradiction Analysis
- Retesting Under Standardized Conditions :
- Structural-Activity Relationship (SAR) Studies :
- Meta-Analysis :
- Computational Validation :
- Use molecular dynamics simulations (GROMACS) to assess binding stability in Keap1 or COX-2 active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
